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Compound of Interest

Compound Name: Lasiokaurinin

Cat. No.: B15596705

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising ent-
Kaurane Diterpenoid

Introduction

Lasiokaurinin is a naturally occurring ent-kaurane diterpenoid isolated from plants of the
Isodon genus, notably Isodon rubescens. Diterpenoids from this class have garnered
significant scientific interest due to their diverse and potent biological activities. This technical
guide provides a comprehensive overview of the physical, chemical, and biological properties
of Lasiokaurinin, with a particular focus on its anticancer potential. This document is intended
to serve as a valuable resource for researchers, scientists, and drug development
professionals engaged in the exploration of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for
its development as a therapeutic agent. While some data for Lasiokaurinin is available, further
experimental determination of certain properties is warranted for a complete profile.

General Properties
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Property Value Source

(10,6B,70,14R,16R)-1-

) acetoxy-7,20-epoxy-6,7,14-
Chemical Name _
trihydroxy-17-methoxykaur-16-

en-15-one
CAS Number 52554-74-2 [1]
Molecular Formula C23H340s [1]
Molecular Weight 438.51 g/mol [1]
Appearance Powder [1]
Purity 95-98% (HPLC) [1]

N -20°C, sealed, in a ventilated,
Storage Conditions ) [1]
dry environment

Solubility and Melting Point

Specific quantitative data for the solubility of Lasiokaurinin in various solvents and its precise
melting point are not readily available in the current literature. As a diterpenoid with several
hydroxyl groups and an acetate moiety, it is expected to exhibit moderate polarity. Its solubility
is likely to be higher in polar organic solvents such as methanol, ethanol, and DMSO, with
limited solubility in water and nonpolar solvents like hexane. The melting point of crystalline
Lasiokaurinin would be a key indicator of its purity.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of Lasiokaurinin. While specific spectra are not publicly available, the following sections
describe the expected features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The tH NMR spectrum of Lasiokaurinin is expected to be complex due to the
presence of 34 protons in a rigid tetracyclic system. Key signals would include:
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[e]

Singlets corresponding to the methyl protons of the acetate group and the methoxy group.

o

Multiple multiplets in the aliphatic region corresponding to the methylene and methine
protons of the kaurane skeleton.

o

Signals for the protons on the exocyclic double bond.

[¢]

Downfield signals for the protons attached to carbons bearing hydroxyl and ether
functionalities.

e 13C NMR: The 3C NMR spectrum should display 23 distinct signals corresponding to each
carbon atom in the molecule. Characteristic signals would include:

o A signal for the carbonyl carbon of the ketone group.

o

A signal for the carbonyl carbon of the acetate group.

[¢]

Signals for the two carbons of the exocyclic double bond.

o

Signals for the carbon of the methoxy group and the methyl carbon of the acetate group.

[e]

Multiple signals in the aliphatic region for the carbons of the kaurane framework.

o

Signals for carbons attached to hydroxyl and ether oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of Lasiokaurinin would exhibit characteristic absorption bands corresponding
to its functional groups:
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Functional Group Expected Absorption Range (cm™?)
O-H (hydroxyl) 3500-3200 (broad)

C-H (alkane) 3000-2850

C=0 (ketone) ~1715

C=0 (ester) ~1735

C=C (alkene) ~1640

C-O (ether, ester, alcohol) 1300-1000

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of Lasiokaurinin. The high-resolution
mass spectrum should show a molecular ion peak [M+H]* or [M+Na]* corresponding to the
exact mass of the molecule (C23H340s). The fragmentation pattern would provide valuable
structural information, with characteristic losses of water, acetic acid, and fragments of the
kaurane skeleton.

Biological Activity and Mechanism of Action

Lasiokaurinin has demonstrated significant potential as an anticancer agent, primarily through
the induction of cell cycle arrest and apoptosis.

Cytotoxicity
While a comprehensive panel of ICso values against a wide range of cancer cell lines is not yet
published, studies have shown that Lasiokaurinin exhibits cytotoxic effects against breast

cancer cells. The ICso values are crucial for determining the potency and selectivity of the
compound.

Induction of G2/M Cell Cycle Arrest and Apoptosis

The primary mechanism of action of Lasiokaurinin in cancer cells is the induction of cell cycle
arrest at the G2/M phase, which subsequently leads to apoptosis (programmed cell death).
This has been demonstrated in breast cancer cell lines.
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Signaling Pathways

Lasiokaurinin exerts its effects by modulating key signaling pathways involved in cell cycle
regulation and apoptosis. The primary target identified is the Polo-like kinase 1 (PLK1)
signaling pathway.

o Downregulation of the PLK1 Pathway: Lasiokaurinin has been shown to downregulate the
expression of PLK1. PLK1 is a serine/threonine kinase that plays a crucial role in the G2/M
transition, mitotic spindle formation, and cytokinesis. Its overexpression is common in many
cancers, making it an attractive therapeutic target.

» Impact on Downstream Effectors: By inhibiting PLK1, Lasiokaurinin affects its downstream
targets, including:

o CDC25C: PLK1 normally activates CDC25C, a phosphatase that dephosphorylates and
activates the Cyclin B/CDK1 complex, a key driver of mitotic entry. Inhibition of PLK1 leads
to reduced activation of CDC25C, preventing the cell from entering mitosis and causing
G2/M arrest.

o AKT: The PISK/AKT pathway is a critical cell survival pathway that is often hyperactivated
in cancer. There is evidence of crosstalk between the PLK1 and AKT pathways.
Downregulation of PLK1 by Lasiokaurinin may also lead to the inhibition of AKT
signaling, further promoting apoptosis.

The following diagram illustrates the proposed signaling pathway affected by Lasiokaurinin:
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Proposed signaling pathway of Lasiokaurinin.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific investigation of
Lasiokaurinin. The following sections provide generalized methodologies that can be adapted
for specific experimental needs.

Extraction and Isolation of Lasiokaurinin from Isodon
rubescens

The following is a general procedure for the extraction and isolation of ent-kaurane
diterpenoids from Isodon species, which can be optimized for Lasiokaurinin.[2][3][4]

Materials:

Dried and powdered aerial parts of Isodon rubescens

Methanol or ethanol (95%)

n-Hexane

Ethyl acetate
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« Silica gel for column chromatography

¢ Solvents for column chromatography (e.g., hexane-ethyl acetate gradients)

o High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Protocol:

» Extraction: Macerate the powdered plant material with 95% methanol or ethanol at room
temperature for an extended period (e.g., 3 x 24 hours), or perform Soxhlet extraction for a
more exhaustive extraction.

o Concentration: Combine the extracts and evaporate the solvent under reduced pressure to
obtain a crude extract.

» Partitioning: Suspend the crude extract in water and partition successively with n-hexane
and then ethyl acetate. The diterpenoids are typically enriched in the ethyl acetate fraction.

o Column Chromatography: Subject the ethyl acetate fraction to silica gel column
chromatography. Elute with a gradient of increasing polarity, for example, starting with n-
hexane and gradually increasing the proportion of ethyl acetate.

o Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin
Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC
profiles.

 Purification: Further purify the Lasiokaurinin-containing fractions using repeated column
chromatography or preparative HPLC to obtain the pure compound.

» Structure Elucidation: Confirm the identity and purity of the isolated Lasiokaurinin using
spectroscopic methods (NMR, MS, IR).

The following diagram outlines the general workflow for the extraction and isolation of
Lasiokaurinin:

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b15596705?utm_src=pdf-body
https://www.benchchem.com/product/b15596705?utm_src=pdf-body
https://www.benchchem.com/product/b15596705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dried & Powdered
Isodon rubescens

Extraction
(Methanol/Ethanol)

!

Concentration
(Rotary Evaporation)

Crude Extract

Liquid-Liquid Partitioning
(Hexane, Ethyl Acetate)

‘ Ethyl Acetate Fraction \

!

Silica Gel Column
Chromatography

'

Collect & Analyze Fractions
(TLC)

!

Further Purification
(HPLC)

Pure Lasiokaurinin

Click to download full resolution via product page

Extraction and isolation workflow for Lasiokaurinin.
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Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to measure cytotoxicity.[2][5][6][7][8]

Materials:

Cancer cell lines of interest

Complete cell culture medium

96-well plates

Lasiokaurinin stock solution (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

Treatment: Treat the cells with various concentrations of Lasiokaurinin (typically in a serial
dilution). Include a vehicle control (DMSQO) and an untreated control.

Incubation: Incubate the plates for a specified period (e.qg., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing
viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add the solubilization solution to dissolve the
formazan crystals.
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» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the ICso value (the concentration of Lasiokaurinin that inhibits cell growth by
50%).

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late
apoptotic, and necrotic cells.[9][10][11][12][13][14][15][16][17][18]

Materials:

e Cancer cell lines

e Lasiokaurinin

e Annexin V-FITC (or another fluorochrome)
e Propidium lodide (PI)

e Binding Buffer

e Flow cytometer

Protocol:

o Cell Treatment: Treat cells with Lasiokaurinin at the desired concentration and for the
desired time. Include appropriate controls.

o Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash
them with cold PBS.

e Resuspension: Resuspend the cells in Binding Buffer.

o Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room
temperature for 15 minutes.
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e Analysis: Analyze the stained cells by flow cytometry.

o

Viable cells: Annexin V-negative and Pl-negative.

[¢]

Early apoptotic cells: Annexin V-positive and Pl-negative.

o

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

[e]

Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blot Analysis

Western blotting is used to detect changes in the protein expression levels of the PLK1
signaling pathway components.

Materials:

Treated and untreated cell lysates

o SDS-PAGE gels

o Transfer apparatus

e PVDF or nitrocellulose membranes

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-PLK1, anti-CDC25C, anti-phospho-CDC25C, anti-AKT, anti-
phospho-AKT, anti-B-actin)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Protocol:

o Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
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o SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
o Transfer: Transfer the separated proteins to a membrane.
» Blocking: Block the membrane to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest
overnight at 4°C.

o Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
HRP-conjugated secondary antibody.

o Detection: Add the chemiluminescent substrate and visualize the protein bands using an
imaging system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin) to
determine the relative changes in protein expression.

The following diagram provides a logical workflow for the biological evaluation of
Lasiokaurinin:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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